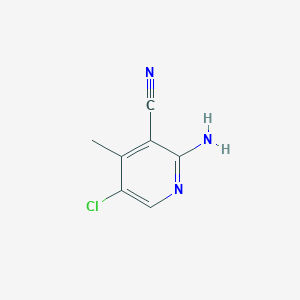

2-Amino-5-chloro-4-methylnicotinonitrile

Overview

Description

“2-Amino-5-chloro-4-methylnicotinonitrile” is a chemical compound with the CAS Number: 1305712-87-1 . It has a molecular weight of 167.6 and its IUPAC name is 2-amino-5-chloro-4-methylnicotinonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Amino-5-chloro-4-methylnicotinonitrile” is 1S/C7H6ClN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Amino-5-chloro-4-methylnicotinonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Chemical Synthesis and Derivatives

- Regioselective Reactions : The compound 2,6-dichloro-4-methylnicotinonitrile, closely related to 2-amino-5-chloro-4-methylnicotinonitrile, exhibits unique regioselective reactions with malononitrile dimer, leading to the formation of novel compounds (Dyadyuchenko et al., 2021).

- Synthesis of Intermediates : 2-Chloro-5-hydroxynicotinonitrile, synthesized from compounds related to 2-amino-5-chloro-4-methylnicotinonitrile, serves as an intermediate in the synthesis of other complex molecules (Ponticello et al., 1980).

- Precursor to Pharmaceuticals : A derivative, 2-chloro-3-amino-4-picoline, is a strategic building block for the preparation of nevirapine, an anti-HIV medication (Longstreet et al., 2013).

Biological and Medicinal Applications

- Anticancer Properties : Derivatives of 2-Aminonicotinonitrile show potential in anticancer therapy, with various compounds synthesized exhibiting bioactivity against cancer cells (Mansour et al., 2021).

- Agricultural Applications : The compound 2-amino 4-chloro 6-methyl pyrimidine, a variant of 2-amino-5-chloro-4-methylnicotinonitrile, has been studied for its use as a nitrification inhibitor in agriculture (Srivastava et al., 2016).

- Plant Growth Regulation : Synthesized derivatives of 2,6-diazido-4-methylnicotinonitrile have been explored as novel plant growth regulators (Dyadyuchenko et al., 2018).

Miscellaneous Applications

- Synthesis of Pyridines : Novel 2-amino-5-isopropyl-4-(4-aryl)-6-methylnicotinonitriles with potential antioxidant activity have been synthesized, highlighting the versatility of nicotinonitrile derivatives (Gouda & Helal, 2015).

- Nonaqueous Diazotization : Studies on 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters, related to the nicotinonitrile family, have contributed to advancements in nonaqueous diazotization techniques (Beck et al., 1987).

Safety and Hazards

properties

IUPAC Name |

2-amino-5-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCISDRLMUURHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-4-methylnicotinonitrile | |

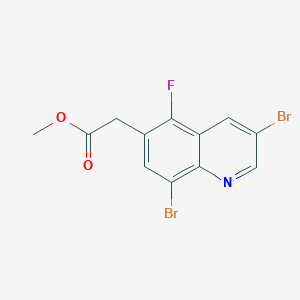

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)

![Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride](/img/structure/B1405452.png)